![molecular formula C9H10N4 B045036 1-benzyl-1H-1,2,3-triazol-5-amine CAS No. 25784-58-1](/img/structure/B45036.png)
1-benzyl-1H-1,2,3-triazol-5-amine
Overview
Description
1-benzyl-1H-1,2,3-triazol-5-amine is a compound that has been used in various chemical reactions . It is a polytriazolylamine ligand which stabilizes Cu (I) towards disproportionation and oxidation thus enhancing its catalytic effect in the azide-acetylene cycloaddition .
Synthesis Analysis
The synthesis of 1H-1,2,3-triazole analogs involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The synthesis of triazole 7a was accomplished using (S)-(-) ethyl lactate as a starting material .Molecular Structure Analysis
The molecular formula of 1-benzyl-1H-1,2,3-triazol-5-amine is C9H10N4 and it has a molecular weight of 174.20 .Chemical Reactions Analysis
1-benzyl-1H-1,2,3-triazol-5-amine has been used in various chemical reactions. For instance, it has been used in the preparation of tris[(1-benzyl-1H-1,2,3-triazolyl)methyl]amine via a Cu-catalyzed azide-alkyne cycloaddition .Scientific Research Applications
Drug Discovery
1,2,3-triazoles, including 1-benzyl-1H-1,2,3-triazol-5-amine, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles are used in organic synthesis due to their high chemical stability . They are usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature .
Polymer Chemistry
1,2,3-triazoles are used in polymer chemistry . Their strong dipole moment and hydrogen bonding ability make them structurally resembling to the amide bond .
Supramolecular Chemistry
1,2,3-triazoles are used in supramolecular chemistry . They mimic an E or a Z amide bond .
Bioconjugation
1,2,3-triazoles are used in bioconjugation . They are used to join two molecules, typically a small molecule and a biomolecule, to form a single conjugate .
Chemical Biology
1,2,3-triazoles are used in chemical biology . They are used to study and manipulate biological systems .
Fluorescent Imaging
1,2,3-triazoles are used in fluorescent imaging . They are used to visualize cellular components .
Materials Science
1,2,3-triazoles are used in materials science . They are used in the development of new materials .
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-benzyl-1H-1,2,3-triazol-5-amine is copper ions (Cu+ and Cu2+) . This compound acts as a polytriazolylamine ligand , which plays a crucial role in stabilizing copper ions .
Mode of Action
1-Benzyl-1H-1,2,3-triazol-5-amine, also known as TBTA, interacts with its targets by stabilizing copper ions . It prevents the disproportionation and oxidation of copper ions, thereby enhancing their catalytic effect in the azide-acetylene cycloaddition .
Biochemical Pathways
The compound is involved in the azide-acetylene cycloaddition , a type of click chemistry . By stabilizing copper ions, it enhances the catalytic effect of this reaction .
Pharmacokinetics
It is known to be soluble in dmso and dmf , which suggests that it may have good bioavailability.
Result of Action
The stabilization of copper ions by 1-benzyl-1H-1,2,3-triazol-5-amine enhances the catalytic effect in the azide-acetylene cycloaddition . This can lead to the formation of new compounds in click chemistry reactions .
Action Environment
The action of 1-benzyl-1H-1,2,3-triazol-5-amine is influenced by the reaction environment. It has shown promising results in stabilizing copper ions without requiring an inert atmosphere or anhydrous conditions . This suggests that it can function effectively in a variety of environmental conditions.
properties
IUPAC Name |
3-benzyltriazol-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-6-11-12-13(9)7-8-4-2-1-3-5-8/h1-6H,7,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRRQLTWAXIGSDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-1H-1,2,3-triazol-5-amine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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